An In-Depth Technical Guide to 2-(4-Methylphenyl)malonaldehyde (CAS No. 27956-35-0)
An In-Depth Technical Guide to 2-(4-Methylphenyl)malonaldehyde (CAS No. 27956-35-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)malonaldehyde, a valuable bifunctional building block in synthetic organic chemistry. The document delves into its synthesis via the Vilsmeier-Haack reaction, detailing the mechanistic underpinnings and providing a robust experimental protocol. Furthermore, this guide explores the reactivity of the title compound, with a particular focus on its utility in the construction of heterocyclic scaffolds of medicinal interest. Spectroscopic characterization, including predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, is presented to aid in the identification and quality control of this versatile reagent. This guide is intended to serve as a practical resource for researchers in drug discovery and development, as well as synthetic chemists seeking to leverage the unique reactivity of 2-aryl-1,3-dicarbonyl compounds.
Introduction: The Chemical Versatility of 2-(4-Methylphenyl)malonaldehyde
2-(4-Methylphenyl)malonaldehyde, also known as 2-(p-tolyl)malondialdehyde, with the Chemical Abstracts Service (CAS) registry number 27956-35-0 , is an organic compound featuring a malonaldehyde moiety substituted with a p-tolyl group at the C2 position. This unique structural arrangement, possessing two aldehyde functionalities, renders it a highly reactive and versatile precursor for a multitude of chemical transformations. Its significance lies in its ability to act as a three-carbon synthon in cyclization and condensation reactions, providing a straightforward entry to a diverse array of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.
The presence of the electron-donating methyl group on the phenyl ring can influence the reactivity of the aromatic system and the adjacent dicarbonyl unit. This guide will provide a detailed exploration of the synthesis, characterization, and synthetic applications of this important, yet often overlooked, building block.
Table 1: Physicochemical Properties of 2-(4-Methylphenyl)malonaldehyde
| Property | Value | Source |
| CAS Number | 27956-35-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Purity | Typically ≥95% | [2] |
Synthesis of 2-(4-Methylphenyl)malonaldehyde via the Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 2-arylmalondialdehydes is the Vilsmeier-Haack reaction.[1][3][4][5] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a formylation of an active methylene group. In the case of 2-(4-Methylphenyl)malonaldehyde, the starting material is p-tolylacetic acid.
The Vilsmeier-Haack Reaction: A Mechanistic Perspective
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, as well as compounds containing active methylene groups.[1][4] The reaction proceeds through the formation of a highly electrophilic chloromethyleniminium salt, known as the Vilsmeier reagent.
Diagram 1: Formation of the Vilsmeier Reagent
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
The Vilsmeier reagent then reacts with the enol form of p-tolylacetic acid. The initial attack of the enol on the Vilsmeier reagent is followed by the elimination of dimethylamine and subsequent hydrolysis to yield the desired 2-(4-methylphenyl)malonaldehyde.
Diagram 2: Vilsmeier-Haack Synthesis of 2-(4-Methylphenyl)malonaldehyde
Caption: Synthetic pathway for 2-(4-Methylphenyl)malonaldehyde.
Self-Validating Experimental Protocol for Synthesis
This protocol is based on established procedures for the Vilsmeier-Haack reaction of arylacetic acids and is designed to be self-validating through careful monitoring of reaction progress and characterization of the final product.[1][3]
Materials and Reagents:
-
p-Tolylacetic acid (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3 equivalents)
-
N,N-Dimethylformamide (DMF) (5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate, saturated aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice-water bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with p-Tolylacetic Acid: Dissolve p-tolylacetic acid in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture in an ice-water bath and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. This step is crucial for hydrolyzing the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(4-methylphenyl)malonaldehyde as an off-white solid.
Spectroscopic Characterization
Due to the limited availability of experimentally determined spectra in the public domain, the following data is predicted based on established principles of NMR spectroscopy, FT-IR, and mass spectrometry fragmentation patterns. These predictions serve as a reliable guide for the characterization of the synthesized compound.
Predicted ¹H and ¹³C NMR Spectra
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. NMR prediction software can provide valuable insights into the expected chemical shifts and coupling constants.[6][7]
Table 2: Predicted ¹H NMR Data for 2-(4-Methylphenyl)malonaldehyde (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | s | 2H | Aldehydic protons (-CHO) |
| ~7.2-7.4 | m | 4H | Aromatic protons (AA'BB' system) |
| ~4.5 | s | 1H | Methine proton (-CH-) |
| ~2.3 | s | 3H | Methyl protons (-CH₃) |
Table 3: Predicted ¹³C NMR Data for 2-(4-Methylphenyl)malonaldehyde (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehydic carbons (C=O) |
| ~140 | Aromatic quaternary carbon (C-CH₃) |
| ~135 | Aromatic quaternary carbon (C-CH) |
| ~130 | Aromatic methine carbons (CH) |
| ~129 | Aromatic methine carbons (CH) |
| ~60 | Methine carbon (-CH-) |
| ~21 | Methyl carbon (-CH₃) |
Predicted Fourier-Transform Infrared (FT-IR) Spectrum
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted FT-IR Absorption Bands for 2-(4-Methylphenyl)malonaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (methyl and methine) |
| 2850-2750 | Medium, sharp | Aldehydic C-H stretch (Fermi resonance doublet) |
| ~1720 | Strong, sharp | C=O stretch (aldehyde) |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1450 | Medium | C-H bend (methyl) |
| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8][9][10][11]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 162 corresponding to the molecular weight of the compound.
-
Loss of a hydrogen radical ([M-H]⁺): A peak at m/z = 161.
-
Loss of a formyl radical ([M-CHO]⁺): A peak at m/z = 133.
-
Loss of carbon monoxide ([M-CO]⁺): A peak at m/z = 134.
-
Tropylium ion: A characteristic peak at m/z = 91, corresponding to the stable tropylium cation formed from the tolyl group.
Synthetic Applications in Drug Discovery and Heterocyclic Chemistry
The synthetic utility of 2-(4-methylphenyl)malonaldehyde stems from the reactivity of its two aldehyde groups, which can participate in a variety of condensation and cyclization reactions.
Synthesis of Pyrazole Derivatives
One of the most important applications of 2-arylmalondialdehydes is in the synthesis of pyrazoles.[12][13][14] The reaction with hydrazine or substituted hydrazines provides a direct route to 4-aryl-substituted pyrazoles, which are important scaffolds in numerous pharmaceuticals.[15]
Diagram 3: Synthesis of 4-(4-Methylphenyl)-1H-pyrazole
Caption: Pyrazole synthesis from 2-(4-Methylphenyl)malonaldehyde.
Experimental Protocol for Pyrazole Synthesis:
-
Dissolve 2-(4-methylphenyl)malonaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired 4-(4-methylphenyl)-1H-pyrazole.
Knoevenagel Condensation with Active Methylene Compounds
The aldehyde functionalities of 2-(4-methylphenyl)malonaldehyde can undergo Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[16][17][18] This reaction leads to the formation of highly functionalized, conjugated systems that can serve as intermediates for more complex molecules.
Diagram 4: Knoevenagel Condensation Workflow
Caption: Knoevenagel condensation of 2-(4-Methylphenyl)malonaldehyde.
Conclusion
2-(4-Methylphenyl)malonaldehyde is a readily accessible and highly versatile building block with significant potential in synthetic and medicinal chemistry. The Vilsmeier-Haack reaction of p-tolylacetic acid provides a reliable and scalable route to this compound. Its bifunctional nature allows for the efficient construction of a variety of heterocyclic systems, most notably pyrazoles, which are of considerable interest in drug discovery. The predicted spectroscopic data provided in this guide will aid researchers in the unambiguous characterization of this important synthetic intermediate. It is our hope that this in-depth technical guide will stimulate further exploration of the chemistry and applications of 2-(4-methylphenyl)malonaldehyde and related 2-aryl-1,3-dicarbonyl compounds.
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